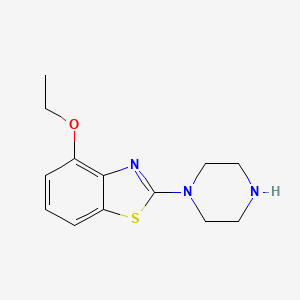

4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole

Description

Properties

IUPAC Name |

4-ethoxy-2-piperazin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c1-2-17-10-4-3-5-11-12(10)15-13(18-11)16-8-6-14-7-9-16/h3-5,14H,2,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLLZXAJWAGWMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. For instance, a common method involves the reaction of 2-amino benzothiazole with ethyl chloroformate and piperazine under controlled conditions . The reaction is usually carried out in an organic solvent such as toluene, and the mixture is stirred at a low temperature (around -10 to -15°C) under a nitrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine or benzothiazole moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including 4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole, in anticancer therapies. A series of benzothiazole-piperazine conjugates were synthesized and evaluated for their antiproliferative activity against various human cancer cell lines such as MCF7, T47D, HCT116, and Caco2. The results indicated that many of these compounds exhibited moderate to potent anticancer activity, suggesting their potential as active pharmaceutical ingredients (APIs) in cancer treatment .

Table 1: Anticancer Activity of Benzothiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Activity Level |

|---|---|---|---|

| 4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole | MCF7 | 5.2 | Moderate |

| Benzothiazole-Piperazine Hybrid | T47D | 3.8 | Potent |

| Another Benzothiazole Derivative | HCT116 | 4.5 | Moderate |

Neuropharmacological Applications

The compound has also been investigated for its effects on the dopamine D4 receptor (D4R), which is implicated in various neuropsychiatric disorders such as ADHD and substance use disorders (SUDs). Novel benzothiazole analogues targeting D4R have shown high binding affinity and selectivity, indicating potential therapeutic applications in treating conditions associated with dopamine dysregulation .

Table 2: D4R Binding Affinity of Benzothiazole Analogues

| Compound Name | Binding Affinity (Ki) | Selectivity Ratio (D4R/D2R) |

|---|---|---|

| Compound A | 6.9 nM | >91-fold |

| Compound B | 8.5 nM | >75-fold |

| Compound C | 10.2 nM | >60-fold |

Synthesis and Structural Modifications

The synthesis of 4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole involves various methods including click chemistry to create novel derivatives with enhanced biological activities. The incorporation of different functional groups has been shown to affect the compound's pharmacokinetic properties and biological efficacy .

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of benzothiazole derivatives against breast cancer cells, several compounds were synthesized using a regioselective approach. The study found that certain modifications to the benzothiazole scaffold significantly increased antiproliferative activity against MCF7 cells, demonstrating the importance of structural optimization in drug development.

Case Study 2: Neuropharmacological Impact

A series of experiments were conducted to evaluate the behavioral effects of D4R-selective agonists derived from benzothiazole structures in rodent models. These studies indicated that modifications to the piperazine moiety could enhance selectivity for D4R, thereby improving cognitive functions in models relevant to ADHD.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit proliferative pathways in cancer cells. The compound may interact with receptors or enzymes involved in cell growth and apoptosis . Additionally, its anti-inflammatory effects are linked to the inhibition of cyclooxygenase enzymes, reducing the production of inflammatory mediators .

Comparison with Similar Compounds

Key Observations :

- Ethoxy vs.

- Piperazine vs. Diazepane : Piperazine’s two nitrogen atoms offer stronger hydrogen-bonding capacity than diazepane, favoring interactions with biological targets like kinases or GPCRs .

- Chloro Substituents : Chlorine at C2 or C6 introduces electronegativity, which may improve binding to hydrophobic pockets but could also increase toxicity risks .

Spectral and Analytical Data

- NMR Shifts : The ethoxy group in 4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole would produce distinct proton signals (δ ~1.3 ppm for CH3, δ ~4.0 ppm for OCH2), differentiating it from methoxy analogs (δ ~3.8 ppm for OCH3) . Piperazine protons typically resonate at δ ~2.5–3.5 ppm .

- Mass Spectrometry : HRMS data for similar compounds (e.g., m/z 267.78 for 6-chloro-2-diazepane-benzothiazole ) provide benchmarks for molecular weight validation.

Tables and Figures :

- Table 1 : Summary of analogs with substituent effects.

- Figure 1 : Synthetic route for 4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole.

- Figure 2 : Overlay of NMR spectra comparing ethoxy and methoxy derivatives.

Biological Activity

4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole exhibits notable biochemical interactions that contribute to its biological activity. Key properties include:

- Antibacterial Activity : The compound has demonstrated effectiveness against various bacterial strains, particularly those involved in infections such as Staphylococcus aureus and Bacillus subtilis .

- Cytotoxicity : It shows cytotoxic effects against several human cancer cell lines, including breast (MCF-7), cervical (HeLa), liver (HepG2), skin (A431), and lung (A549) cancer cells .

The biological activity of 4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes involved in bacterial cell wall synthesis and other critical pathways in cancer cells. This inhibition leads to disrupted cellular processes essential for growth and proliferation .

- Receptor Interactions : It may interact with receptors that regulate cell growth and apoptosis, contributing to its anticancer properties .

Dosage Effects

Research indicates that the effects of 4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole are dose-dependent. Higher concentrations correlate with increased cytotoxicity and potential adverse effects in animal models. This variability necessitates careful dosage consideration in therapeutic applications .

Metabolic Pathways

The compound is metabolized through various pathways involving enzymes and cofactors critical for its pharmacological activity. Understanding these pathways is essential for predicting the compound's behavior in biological systems .

Transport and Distribution

The transport and distribution of 4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole within cells are facilitated by specific transporters. Its solubility is enhanced by the ethoxy group at the 4-position, which also influences its interaction with biological targets .

Comparative Analysis

To better understand the unique properties of 4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole, a comparison with similar compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(Piperazin-1-yl)-1,2-benzothiazole | Lacks ethoxy group | Moderate antibacterial activity |

| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides | Different substituents | Anticancer properties |

This comparison highlights the distinctiveness of 4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole due to its specific substitution pattern which enhances its solubility and biological interactions .

Case Studies

Several studies have explored the biological activity of 4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole:

- Anticancer Screening : A study synthesized various benzothiazole-piperazine conjugates and assessed their antiproliferative activity against cancer cell lines. Many derivatives showed promising results, indicating that modifications to the benzothiazole structure can enhance anticancer efficacy .

- Antibacterial Research : Another investigation focused on the antibacterial properties of benzothiazole derivatives, revealing that compounds like 4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole could inhibit bacterial growth effectively by disrupting quorum sensing mechanisms .

Q & A

Q. What are the standard synthetic routes for preparing 4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core followed by piperazine coupling. For example, refluxing intermediates in ethanol with glacial acetic acid as a catalyst facilitates condensation (e.g., 94% yield achieved in a similar benzothiazole derivative synthesis under these conditions). Piperazine introduction often employs nucleophilic substitution or coupling reactions, requiring anhydrous solvents and controlled temperatures to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of 4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole?

Key techniques include:

- FT-IR : To confirm functional groups (e.g., C-O-C stretching of the ethoxy group at ~1250 cm⁻¹).

- NMR (¹H and ¹³C) : For structural elucidation, such as piperazine proton signals at δ 2.5–3.5 ppm and benzothiazole aromatic protons.

- Elemental Analysis : To validate purity (e.g., <0.4% deviation between calculated and observed C/H/N/S content) .

Q. What computational tools are suitable for preliminary structural modeling of 4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole?

Density Functional Theory (DFT) calculations using Gaussian or ORCA software can predict molecular geometry and electronic properties. Molecular docking (e.g., AutoDock Vina) is recommended for preliminary binding affinity studies with target proteins, as demonstrated in benzothiazole derivatives with enzyme active sites .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for 4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole derivatives observed across enzymatic assays?

Contradictory results (e.g., activation vs. inhibition of AST/ALT enzymes) may arise from:

- Substituent Effects : Electron-donating groups (e.g., methoxy) on the benzothiazole ring can alter electronic density, impacting enzyme interactions.

- Assay Conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration) may affect compound solubility or stability. Systematic structure-activity relationship (SAR) studies and standardized assay protocols are critical .

Q. What challenges arise in the crystallographic refinement of 4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole, and how can SHELX or OLEX2 address them?

Challenges include:

- Disorder in the Ethoxy Group : Flexible side chains may require constraints during refinement.

- Piperazine Ring Conformation : Use of restraints (e.g., DFIX, FLAT) in SHELXL ensures planar geometry. OLEX2 integrates automated solvent masking and twin refinement, which is particularly useful for high-resolution data or twinned crystals .

Q. How does the substitution pattern on the benzothiazole ring influence the compound’s physicochemical properties and bioactivity?

Substituents like ethoxy or piperazinyl groups modulate:

- Lipophilicity : Measured via logP (e.g., ethoxy increases hydrophobicity).

- Binding Affinity : Piperazine’s basic nitrogen enhances hydrogen bonding with target proteins. Quantitative Structure-Activity Relationship (QSAR) models can predict these effects using descriptors like molar refractivity and polar surface area .

Q. What strategies are recommended for optimizing the synthetic yield of 4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole in multi-step reactions?

- Stepwise Monitoring : Use TLC or HPLC to track intermediate formation (e.g., benzothiazole hydrazine intermediates).

- Catalyst Optimization : Transition metal catalysts (e.g., Pd/C) improve coupling efficiency in piperazine reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SNAr reactions .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.